2-[(Allyloxy)methyl]benzaldehyde
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Overview
Description
2-[(Allyloxy)methyl]benzaldehyde is an organic compound with the molecular formula C10H10O2 It is characterized by the presence of an allyloxy group attached to the benzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Allyloxy)methyl]benzaldehyde typically involves the reaction of benzaldehyde with allyl alcohol in the presence of an acid catalyst. The reaction proceeds via an etherification process, where the hydroxyl group of the allyl alcohol reacts with the aldehyde group of benzaldehyde to form the allyloxy linkage.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions: 2-[(Allyloxy)methyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed:
Oxidation: 2-[(Allyloxy)methyl]benzoic acid.
Reduction: 2-[(Allyloxy)methyl]benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(Allyloxy)methyl]benzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of polymers and resins with specific properties.
Biological Studies: It is investigated for its potential biological activities and interactions with biomolecules.
Medicinal Chemistry: It is explored for its potential as a building block in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-[(Allyloxy)methyl]benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The allyloxy group may also participate in interactions with hydrophobic regions of biomolecules, influencing their activity and stability.
Comparison with Similar Compounds
2-[(Methoxy)methyl]benzaldehyde: Similar structure but with a methoxy group instead of an allyloxy group.
2-[(Ethoxy)methyl]benzaldehyde: Similar structure but with an ethoxy group instead of an allyloxy group.
2-[(Propyloxy)methyl]benzaldehyde: Similar structure but with a propyloxy group instead of an allyloxy group.
Uniqueness: 2-[(Allyloxy)methyl]benzaldehyde is unique due to the presence of the allyloxy group, which imparts distinct reactivity and properties compared to its analogs. The allyloxy group can undergo additional reactions, such as polymerization or cross-linking, making it valuable in material science and polymer chemistry.
Properties
IUPAC Name |
2-(prop-2-enoxymethyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-2-7-13-9-11-6-4-3-5-10(11)8-12/h2-6,8H,1,7,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVQFXNMPSRBYEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCC1=CC=CC=C1C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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